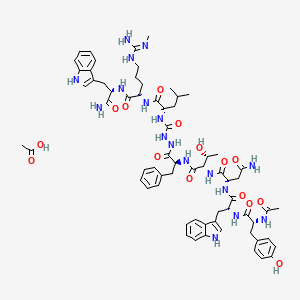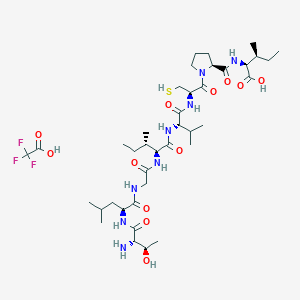
Rosal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Rosal” is a term that can refer to various compounds, but it is often associated with compounds derived from the genus Rosa, such as phenolic compounds found in rosehips. These compounds are known for their antioxidant properties and potential health benefits. The term “this compound” can also refer to specific compounds like rosolic acid, which is used as a pH indicator and in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of compounds associated with “Rosal” can vary depending on the specific compound . For example, rosolic acid can be synthesized through the oxidation of phenol with potassium dichromate in the presence of sulfuric acid. The reaction conditions typically involve heating the mixture to facilitate the oxidation process.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, the industrial production of rosolic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Compounds associated with “Rosal” can undergo various chemical reactions, including:
Oxidation: For example, the oxidation of phenol to produce rosolic acid.
Reduction: Reduction reactions can be used to modify the structure of phenolic compounds.
Substitution: Substitution reactions can introduce different functional groups into the phenolic structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of phenol with potassium dichromate produces rosolic acid, while reduction reactions can yield various reduced phenolic compounds.
Scientific Research Applications
Compounds associated with “Rosal” have a wide range of scientific research applications, including:
Chemistry: Used as pH indicators and in various analytical techniques.
Biology: Studied for their antioxidant properties and potential health benefits.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action for compounds associated with “Rosal” can vary. For example, phenolic compounds exert their effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress. Rosolic acid, as a pH indicator, changes color in response to changes in pH, which is due to the protonation and deprotonation of its functional groups.
Comparison with Similar Compounds
Similar Compounds
Phenolic Compounds: Such as gallic acid, caffeic acid, and ferulic acid.
Rosolic Acid Derivatives: Compounds with similar structures and properties.
Uniqueness
Compounds associated with “Rosal” are unique due to their specific chemical structures and properties. For example, rosolic acid is unique in its ability to act as a pH indicator, while phenolic compounds from rosehips are known for their potent antioxidant activity.
Properties
Molecular Formula |
C18H33O3- |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/p-1/t15-,16+,17?/m0/s1 |
InChI Key |
NMAOJFAMEOVURT-RTKIROINSA-M |
Isomeric SMILES |
CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)[O-])O |
Canonical SMILES |
CCCCCCC1CCC(C1CCCCCCC(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828509.png)


![ethyl 3-[[(5S)-6-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-(propan-2-ylamino)propan-2-yl]amino]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]carbamothioylamino]propanoate](/img/structure/B10828514.png)
![2-Fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pyridin-3-yl]benzamide](/img/structure/B10828517.png)
![(4R)-4-(4-cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-cyclopenta[d]pyrimidine-3-carboxamide](/img/structure/B10828519.png)
![6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine](/img/structure/B10828528.png)

![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10828540.png)
![[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828546.png)
![4-(4-Cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-(3-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-3(2H)-carboxamide](/img/structure/B10828553.png)
![[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B10828570.png)

